molecular formula C26H26N4O5S B11637351 ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

Cat. No.: B11637351
M. Wt: 506.6 g/mol
InChI Key: FPKNACIHXNKTHB-UHFFFAOYSA-N
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Description

Ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazin-1-yl group, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, hydroxylamine

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions

    Reduced amines: Formed through reduction reactions

    Substituted aromatic compounds: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

ethyl 2-[[5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate

InChI

InChI=1S/C26H26N4O5S/c1-4-35-24(31)16-27-36(32,33)23-15-18(10-9-17(23)2)25-21-7-5-6-8-22(21)26(30-29-25)28-19-11-13-20(34-3)14-12-19/h5-15,27H,4,16H2,1-3H3,(H,28,30)

InChI Key

FPKNACIHXNKTHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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